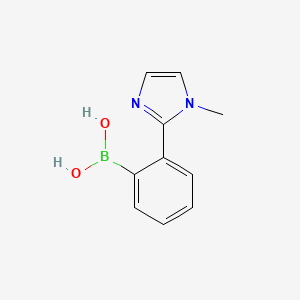
(S)-2-mercaptobutanoic acid
Übersicht
Beschreibung
(S)-2-mercaptobutanoic acid, also known as cysteine, is a non-essential amino acid that plays a vital role in the human body. It is an important component of many proteins and enzymes, and it is involved in various biochemical processes. Cysteine is synthesized in the body from methionine and is also obtained from dietary sources such as meat, poultry, and fish. In
Wirkmechanismus
(S)-2-mercaptobutanoic acid functions as a nucleophile due to the presence of a thiol group (-SH) in its structure. It can react with electrophiles such as reactive oxygen species (ROS) and heavy metals to form stable compounds. Cysteine can also form disulfide bonds with other (S)-2-mercaptobutanoic acid residues in proteins, which can affect the protein's structure and function.
Biochemical and Physiological Effects:
(S)-2-mercaptobutanoic acid has various biochemical and physiological effects in the body. It is involved in the synthesis of proteins and enzymes, and it is also involved in the regulation of gene expression. Cysteine is also an important component of glutathione, which plays a vital role in the detoxification of harmful substances in the body. Cysteine deficiency can lead to various health problems such as liver damage, immune dysfunction, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-mercaptobutanoic acid has several advantages and limitations for lab experiments. It is a reducing agent that can be used to reduce disulfide bonds in proteins, which can affect the protein's structure and function. Cysteine can also be used to protect proteins from oxidation during purification and storage. However, (S)-2-mercaptobutanoic acid can also form unwanted disulfide bonds with other (S)-2-mercaptobutanoic acid residues, which can affect the protein's activity. Cysteine is also sensitive to oxidation, which can affect its reducing ability.
Zukünftige Richtungen
There are several future directions for the research on (S)-2-mercaptobutanoic acid. One area of research is the development of new methods for the synthesis of (S)-2-mercaptobutanoic acid and its derivatives. Another area of research is the investigation of the role of (S)-2-mercaptobutanoic acid in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The development of new drugs that target (S)-2-mercaptobutanoic acid metabolism is also an area of research. Additionally, the use of (S)-2-mercaptobutanoic acid in biotechnology and industrial applications is an area of research that has great potential.
Wissenschaftliche Forschungsanwendungen
(S)-2-mercaptobutanoic acid has various scientific research applications. It is used in the synthesis of peptides and proteins, and it is also used as a reducing agent in biochemical and molecular biology experiments. Cysteine is also used in the production of glutathione, which is an important antioxidant in the body. Glutathione plays a vital role in the detoxification of harmful substances in the body.
Eigenschaften
IUPAC Name |
(2S)-2-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHMAVQAJGVPV-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-mercaptobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



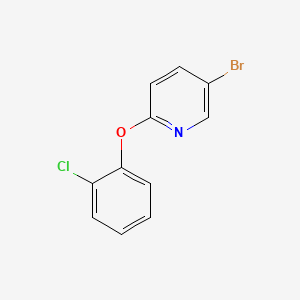
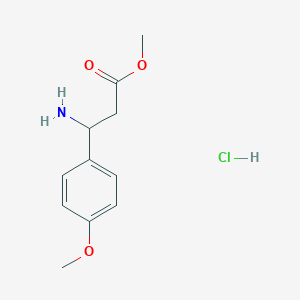

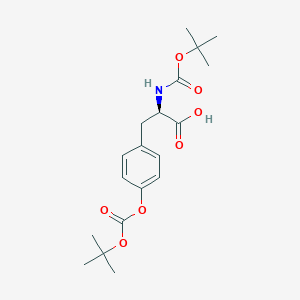
![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3224886.png)
![1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B3224897.png)
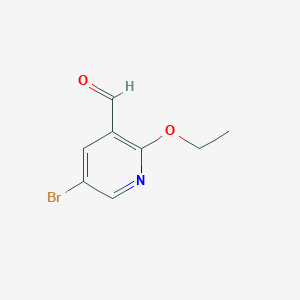
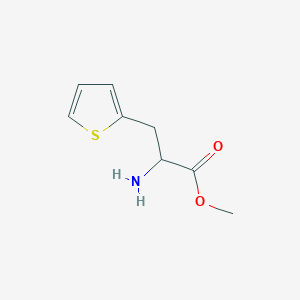
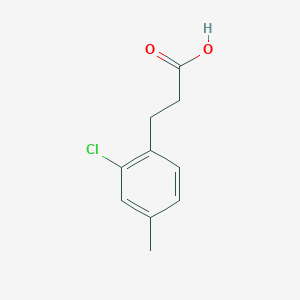
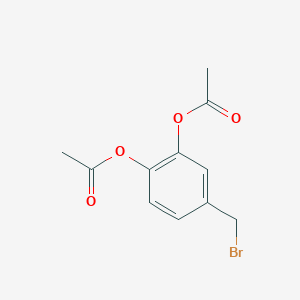
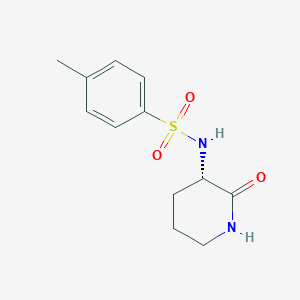

![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)
